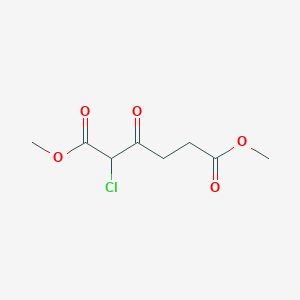
Dimethyl 2-chloro-3-oxohexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-chloro-3-oxohexanedioate is an organic compound with the molecular formula C8H11ClO5. It is a derivative of hexanedioic acid, featuring a chloro and oxo functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-chloro-3-oxohexanedioate can be synthesized through several methods. One common approach involves the chlorination of dimethyl hexanedioate, followed by oxidation to introduce the oxo group. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and an oxidizing agent like potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-chloro-3-oxohexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dimethyl 2-chloro-3-hydroxyhexanedioate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Higher oxidation state products, such as carboxylic acids.
Reduction: Dimethyl 2-chloro-3-hydroxyhexanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-chloro-3-oxohexanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-chloro-3-oxohexanedioate involves its reactivity with various molecular targets. The chloro and oxo groups facilitate interactions with nucleophiles and electrophiles, enabling the compound to participate in a wide range of chemical reactions. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-chloro-3-hydroxyhexanedioate: A reduced form with a hydroxyl group instead of an oxo group.
Dimethyl 2-bromo-3-oxohexanedioate: A similar compound with a bromo group instead of a chloro group.
Dimethyl 2-chloro-3-oxopentanedioate: A shorter chain analog with similar functional groups.
Uniqueness
Dimethyl 2-chloro-3-oxohexanedioate is unique due to its specific combination of functional groups and chain length, which confer distinct reactivity and properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
5471-22-7 |
|---|---|
Molecular Formula |
C8H11ClO5 |
Molecular Weight |
222.62 g/mol |
IUPAC Name |
dimethyl 2-chloro-3-oxohexanedioate |
InChI |
InChI=1S/C8H11ClO5/c1-13-6(11)4-3-5(10)7(9)8(12)14-2/h7H,3-4H2,1-2H3 |
InChI Key |
JVFHWJAJRDCZQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)C(C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















